molecular formula C11H25NO B13560359 5-(Aminomethyl)-3,3-dimethyloctan-4-ol

5-(Aminomethyl)-3,3-dimethyloctan-4-ol

Cat. No.: B13560359
M. Wt: 187.32 g/mol
InChI Key: VHJKXWVNDHWOTK-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3,3-dimethyloctan-4-ol is an organic compound with a complex structure that includes an aminomethyl group and a hydroxyl group on a branched octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3,3-dimethyloctan-4-ol typically involves multi-step organic reactions. One common method is the alkylation of 3,3-dimethyloctan-4-ol with an aminomethylating agent under controlled conditions. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3,3-dimethyloctan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

5-(Aminomethyl)-3,3-dimethyloctan-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3,3-dimethyloctan-4-ol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-2,2-dimethyloctan-4-ol
  • 5-(Aminomethyl)-3,3-dimethylheptan-4-ol
  • 5-(Aminomethyl)-3,3-dimethylnonan-4-ol

Uniqueness

5-(Aminomethyl)-3,3-dimethyloctan-4-ol is unique due to its specific branching and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Biological Activity

5-(Aminomethyl)-3,3-dimethyloctan-4-ol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C10H23NC_{10}H_{23}N, with a molecular weight of approximately 171.30 g/mol. Its structure includes an amino group, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC10H23N
Molecular Weight171.30 g/mol
IUPAC NameThis compound
CAS Number[Not specified]

The primary mechanism of action for this compound involves its interaction with various biological targets. As an amine, it can act as a nucleophile and participate in nucleophilic substitution reactions. It may also form hydrogen bonds with enzymes and receptors, modulating their activity and leading to physiological effects such as:

  • Enzyme modulation: The compound can influence enzyme activity by binding to active sites or allosteric sites.
  • Receptor interaction: It may interact with specific receptors, potentially affecting signaling pathways relevant to various diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of related structures have shown significant cytotoxicity against various cancer cell lines.

  • Case Study: A derivative exhibited IC50 values ranging from 1.65 to 5.51 μM against leukemia and lung cancer cells, indicating potent anti-tumor effects (source: ).

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on similar compounds has demonstrated effectiveness against resistant bacterial strains.

  • Case Study: A related compound showed minimum inhibitory concentrations (MIC) of 62.5 µg/mL against E. coli and E. faecalis, supporting the hypothesis that modifications in the amino group can enhance antimicrobial efficacy (source: ).

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of amine-containing compounds. Variations in side chains and functional groups can significantly affect their potency and selectivity.

Compound VariantActivity (IC50/μM)Target
Base CompoundN/AN/A
Derivative A1.65Leukemia cells
Derivative B62.5E. coli

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

5-(aminomethyl)-3,3-dimethyloctan-4-ol

InChI

InChI=1S/C11H25NO/c1-5-7-9(8-12)10(13)11(3,4)6-2/h9-10,13H,5-8,12H2,1-4H3

InChI Key

VHJKXWVNDHWOTK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(C(C)(C)CC)O

Origin of Product

United States

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